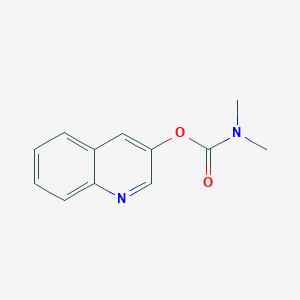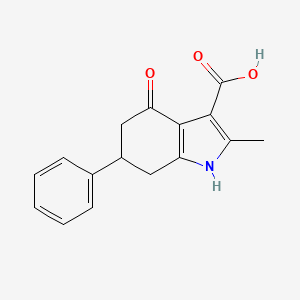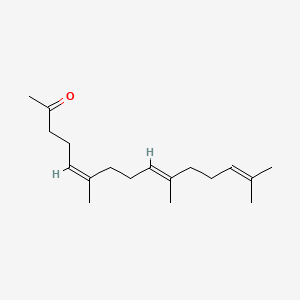
Quinolin-3-yl dimethylcarbamate
説明
Quinolin-3-yl dimethylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is a member of the carbamate family and has a unique structure that allows it to interact with biological systems in a specific way. In
科学的研究の応用
BET Bromodomain Inhibition
Quinoline derivatives have been synthesized and evaluated for their efficacy as BET (bromodomain and extra-terminal motif) inhibitors. One compound, incorporating a quinoline moiety, demonstrated potent antitumor activity in leukemia and breast cancer models, indicating a potential application in cancer therapy. This compound exhibited high binding affinity to BET proteins and significant antitumor activity, making it a promising candidate for further investigation in oncology (Zhao et al., 2017).
Antipsychotic Effects
Research on quinoline derivatives, specifically 2-(dimethylamino)- and 2-(methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one, has shown potential antipsychotic effects. These compounds demonstrated efficacy in reducing depressive-like behaviors in a ketamine-induced experimental model of psychosis in mice. The results suggest that these quinoline derivatives could be a new strategy for treating depressive symptoms in schizophrenia patients, indicating their potential use in neuropsychiatric disorders (Moghaddam et al., 2013).
Anti-inflammatory and DMARDs
Quinoline and quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory effects, particularly as potential DMARDs (disease-modifying antirheumatic drugs). These compounds have shown potent anti-inflammatory effects in an adjuvant arthritis rat model. This research highlights the therapeutic potential of these derivatives in treating inflammatory diseases and rheumatic conditions, opening new avenues for the development of more effective treatments (Baba et al., 1996).
Antithrombotic Properties
The compound 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one has been studied for its effects on platelet function and experimental thrombosis. It demonstrated significant antithrombotic activity in animal models, indicating its potential as a therapeutic agent for thrombosis-related disorders. This compound's ability to inhibit platelet aggregation and its oral activity in animal models suggest its potential application in preventing thrombotic diseases (Buchanan et al., 1989).
将来の方向性
Quinoline and its derivatives have found a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline-based compounds, including Q3DMC.
作用機序
Target of Action
Quinoline derivatives, including Quinolin-3-yl dimethylcarbamate, have been found to target various proteins and enzymes in the body. One of the primary targets of quinoline derivatives is the estrogen receptor β (ER β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives interact with their targets, such as ER β, by binding selectively to these receptors. This interaction can result in changes in the function of these targets, potentially leading to various biological effects .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For instance, they have been found to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Pharmacokinetics
Quinoline derivatives are generally known for their high and selective activity, as well as low toxicity on human cells .
Result of Action
The molecular and cellular effects of Quinolin-3-yl dimethylcarbamate’s action can vary depending on the specific targets and pathways it affects. For instance, if it targets ER β, it could potentially influence the function of the mammalian reproductive system . If it affects DNA synthesis in bacteria, it could lead to bacterial death .
Action Environment
The action, efficacy, and stability of Quinolin-3-yl dimethylcarbamate can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives has been found to be more efficient under green and clean conditions, using alternative reaction methods .
特性
IUPAC Name |
quinolin-3-yl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIISYPFREZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552590 | |
| Record name | Quinolin-3-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112934-33-5 | |
| Record name | Quinolin-3-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Urea, N-[3-(dimethylamino)propyl]-N'-methyl-](/img/structure/B3045668.png)


![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)
![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)